molecular formula C9H10N2 B149249 N-(pyridin-3-ylmethyl)prop-2-yn-1-amine CAS No. 128813-42-3

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

Cat. No. B149249
M. Wt: 146.19 g/mol
InChI Key: AFKRXFQDBKTGKZ-UHFFFAOYSA-N
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Description

The compound "N-(pyridin-3-ylmethyl)prop-2-yn-1-amine" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Pyridine derivatives are known for their versatile chemical functionality and are present in many therapeutically important species . They are often used as intermediates in the synthesis of pharmaceuticals, as ligands in coordination chemistry, and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyridine derivatives can involve several steps, including Michael addition, alkylation, and cyclization reactions. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition followed by a stereoselective alkylation . Similarly, the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions . These methods highlight the diverse synthetic routes available for constructing pyridine-containing molecules.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can exhibit various isomeric forms and tautomeric structures. Quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine revealed six competitive isomeric structures with a relative energy difference of ~4 kcal/mol, some of which possess divalent N(I) character . The crystal structure of 4-methyl-N-(3-methylphenyl)pyridin-2-amine shows a twisted conformation with a dihedral angle of 60.07° between the rings, allowing for the formation of hydrogen-bonded synthons in the crystal packing .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including oxidative C–H functionalization, as seen in the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines using phenyliodine(III) bis(trifluoroacetate) as the oxidant . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, which can affect electron distribution and tautomeric preferences .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. For example, the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex exhibit interesting phase behavior and fluorescent properties, with aggregation-induced emission behavior observed upon transitioning from solution to the solid state . The complexation of pyridine derivatives with metals, such as cadmium(II) and palladium(II), can lead to changes in molecular geometry and the formation of coordination compounds with potential applications in catalysis and materials science .

Scientific Research Applications

Coordination Polymers and Supramolecular Architecture

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine has been utilized in the construction of helical silver(I) coordination polymers. These polymers exhibit diverse cis-trans and trans-trans conformations, facilitating the construction of helical structures with significant solid-state luminescent emission intensities (Zhang et al., 2013). Additionally, these ligands have been used to form mercury supramolecular architectures, showcasing structural diversities influenced by ligand conformation and non-covalent interactions (Ye et al., 2016).

Catalysis and Synthesis

The compound is instrumental in the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, a practical method for synthesizing substituted 3-methylimidazo[1,2-a]pyridines (Chioua et al., 2013). It also finds application in the water-mediated synthesis of substituted imidazole [1,2-a]pyridines from deprotective N-(prop-2-yn-1-yl)pyridin-2-amines (Mohan et al., 2013).

Magnetic and Electronic Properties

Studies on manganese(II) complexes of ligands derived from N-(pyridin-3-ylmethyl)prop-2-yn-1-amine reveal insights into their structures and magnetism. These complexes have been analyzed for their potential antiferromagnetic interactions (Wu et al., 2004).

Biomimetic and Bioinspired Applications

The compound is used in the synthesis of bioinspired manganese(II) complexes. These complexes mimic the active site of manganese-dependent dioxygenase and are synthesized for grafting onto appropriate solid supports (Chaignon et al., 2014). Similarly, iron(III) complexes of N3O and N3O2 donor ligands have been studied as functional models for intradiol-cleaving catechol dioxygenases (Sundaravel et al., 2011).

Crystallographic Studies

Crystallographic studies of silver(I) coordination polymers based on N-(pyridin-3-ylmethyl)prop-2-yn-1-amine have provided insights into their structural characteristics. These studies show how the AgI atom adopts a slightly distorted linear coordination geometry, forming helical chains and two-dimensional supramolecular networks (Moon et al., 2015).

Safety And Hazards

The compound is associated with certain hazards. It has been classified as having hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “N-(pyridin-3-ylmethyl)prop-2-yn-1-amine” could involve its use in the synthesis of manganese (II) complexes for grafting onto appropriate solid supports . These ligands mimic the 2-His-1-carboxylate facial chelation present in the active site of the manganese-dependent dioxygenase (MndD), while the alkyne side function allows grafting of the ligand onto an azido-functionalised support using “click chemistry” methodologies .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKRXFQDBKTGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-yn-1-yl(pyridin-3-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZX Rao, PB Chen, J Xu, Q Wang, HT Tang… - …, 2023 - Wiley Online Library
Industrial waste gas is one of the major sources of atmospheric CO 2 , yet the direct conversion of the low concentrations of CO 2 in waste gases into high value‐added chemicals have …

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